molecular formula C32H45F5O3S B601970 Fulvestrant 17-ketone CAS No. 403656-89-3

Fulvestrant 17-ketone

Cat. No.: B601970
CAS No.: 403656-89-3
M. Wt: 604.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulvestrant 17-ketone is a derivative of Fulvestrant, a selective estrogen receptor degrader. Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. The compound works by binding to estrogen receptors, blocking and degrading them, thereby inhibiting estrogen signaling in cancer cells .

Scientific Research Applications

Fulvestrant 17-ketone has several scientific research applications:

Mechanism of Action

Target of Action

Fulvestrant 17-ketone primarily targets the estrogen receptors (ER) present in cancer cells . These receptors play a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This interaction results in two key changes:

Biochemical Pathways

The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By downregulating and degrading estrogen receptors, this compound disrupts this pathway, leading to a decrease in estrogen-controlled proliferation . This disruption can have downstream effects on various cellular processes, including cell growth and division.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is delivered as a single, once-monthly intramuscular injection . This method of delivery was chosen due to the compound’s low oral bioavailability and presystemic metabolism . The intramuscular formulation allows for controlled release of the drug, ensuring sustained exposure to this compound .

Result of Action

The primary result of this compound’s action is the inhibition of estrogen-controlled proliferation . This leads to a significant reduction in the growth of hormone receptor-positive metastatic breast cancer cells . In preclinical models of breast cancer, this compound has shown exceptionally effective antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of release of the drug from the injection site can affect plasma concentrations of this compound . Additionally, factors such as the patient’s metabolic rate and the presence of other medications can impact the drug’s pharmacokinetics and overall effectiveness .

Preparation Methods

The synthesis of Fulvestrant 17-ketone involves several steps, starting from the parent compound, Fulvestrant. The synthetic route typically includes the oxidation of Fulvestrant to introduce the keto group at the 17th position. This process often involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Fulvestrant 17-ketone undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium trioxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Fulvestrant 17-ketone is unique compared to other similar compounds due to its specific structural modification at the 17th position. Similar compounds include:

The uniqueness of this compound lies in its ability to degrade estrogen receptors more effectively than some of these other compounds, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQOVMMZCHGQS-YCCWCITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883085
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403656-89-3
Record name Fulvestrant 17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT 17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.